molecular formula C17H14N2O B13771763 N-((4-Phenylbenzoyl)methyl)imidazole CAS No. 72825-24-2

N-((4-Phenylbenzoyl)methyl)imidazole

Cat. No.: B13771763
CAS No.: 72825-24-2
M. Wt: 262.30 g/mol
InChI Key: CTBDNAHBIPBRTI-UHFFFAOYSA-N
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Description

N-((4-Phenylbenzoyl)methyl)imidazole is a substituted imidazole derivative characterized by a 4-phenylbenzoyl methyl group attached to the nitrogen atom of the imidazole ring. The 4-phenylbenzoyl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to simpler imidazole derivatives.

Properties

CAS No.

72825-24-2

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-imidazol-1-yl-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C17H14N2O/c20-17(12-19-11-10-18-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,13H,12H2

InChI Key

CTBDNAHBIPBRTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- typically involves the reaction of acetophenone with imidazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the imidazole, followed by nucleophilic substitution with acetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

Phenoxymethylbenzoimidazole Derivatives ()

Compounds such as 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (8a) and 9a–9e feature a benzoimidazole core linked to phenoxymethyl-triazole-thiazole acetamide groups. These derivatives are synthesized via multi-step reactions involving:

  • Condensation of substituted benzaldehydes with o-phenylenediamine.
  • Click chemistry for triazole formation (Cu-catalyzed azide-alkyne cycloaddition).
  • Acetamide coupling using thiazole amines.

In contrast, N-((4-Phenylbenzoyl)methyl)imidazole lacks the fused benzoimidazole ring and triazole-thiazole moieties. Its synthesis likely involves alkylation of imidazole with a 4-phenylbenzoyl methyl halide or via nucleophilic substitution.

Key Structural Differences :

Feature This compound Phenoxymethylbenzoimidazole Derivatives
Core structure Imidazole Benzo[d]imidazole
Substituent 4-Phenylbenzoyl methyl Phenoxymethyl-triazole-thiazole
Lipophilicity High (due to aromatic groups) Moderate (polar triazole/thiazole)
Bipyridine-Imidazole Derivatives ()

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine features a bipyridine backbone with an imidazole substituent. Its synthesis involves nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine. This compound’s extended π-system contrasts with the localized aromaticity of this compound.

Reactivity with Ozone

Reactivity data for structurally related imidazoles ():

Compound Rate Constant (k, M⁻¹ s⁻¹) Major Ozonation Products Ozone Stoichiometry
Imidazole 2.3 × 10⁵ Cyanate, formamide, formate 1:1
1-Benzylimidazole Similar to imidazole Formamide (100% yield) 1:1
Pyrazole 5.6 × 10¹ Formate, glyoxal 4.6:1
Pyrrole 1.4 × 10⁶ Maleimide, formamide, glyoxal 1:1

Key Findings :

  • Imidazole derivatives react rapidly with ozone, forming hydrolytically stable products like cyanate and formamide .
  • Pyrazole requires higher ozone doses due to its N–N bond and slower reaction kinetics .

Spectroscopic and Analytical Characterization

This compound would likely be characterized via:

  • ¹H/¹³C NMR : Distinct signals for imidazole protons (δ 7.0–7.5 ppm) and aromatic protons from the 4-phenylbenzoyl group (δ 7.2–8.0 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (∼1680 cm⁻¹) and C–N (∼1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching m/z = 316.4 (C₂₀H₁₆N₂O).

Comparatively, phenoxymethylbenzoimidazole derivatives () show:

  • ¹H NMR : Benzoimidazole protons (δ 7.5–8.5 ppm) and triazole-thiazole signals (δ 6.5–7.5 ppm).
  • Melting Points : 180–220°C, influenced by substituent polarity .

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